2-Methyl-4-prop-2-enoxybenzaldehyde
Overview
Description
2-Methyl-4-prop-2-enoxybenzaldehyde is an aromatic aldehyde with a molecular formula of C11H12O2. This compound features a benzene ring substituted with a methyl group at the 2-position and an allyloxy group at the 4-position, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in the pharmaceutical and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-prop-2-enoxybenzaldehyde can be achieved through several methods. One common route involves the reaction of 2-methyl-4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to improve reaction rates and selectivity. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-prop-2-enoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Allyl bromide in the presence of a base like potassium carbonate in acetone.
Major Products Formed
Oxidation: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzoic acid.
Reduction: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-prop-2-enoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the fragrance industry for its aromatic properties and as a precursor in the synthesis of flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-4-prop-2-enoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with biological membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxybenzaldehyde: Lacks the allyloxy group, making it less versatile in certain chemical reactions.
4-Allyloxybenzaldehyde: Lacks the methyl group, which can influence its reactivity and applications.
2-Methyl-4-[(prop-2-yn-1-yl)oxy]benzaldehyde: Contains a propynyl group instead of an allyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Methyl-4-prop-2-enoxybenzaldehyde is unique due to the presence of both the methyl and allyloxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-4-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGWCJJKDSYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623746 | |
Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206122-92-1 | |
Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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